molecular formula C11H10N4OS B6067333 5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole

5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B6067333
M. Wt: 246.29 g/mol
InChI Key: DTMCLMJHDQIQNR-UHFFFAOYSA-N
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Description

5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thiophene, and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

5-(1-pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8(15-6-3-5-12-15)11-13-10(14-16-11)9-4-2-7-17-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCLMJHDQIQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-bromoethyl)pyrazole with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the pyrazole ring.

Scientific Research Applications

5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, inhibiting bacterial replication, or modulate inflammatory pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Pyrazol-1-ylethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    5-(1-Pyrazol-1-ylethyl)-3-methyl-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a thiophene ring.

Uniqueness

5-(1-Pyrazol-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

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